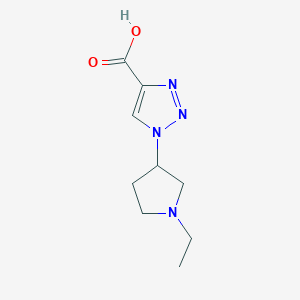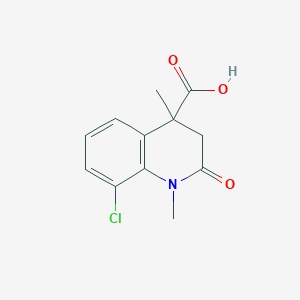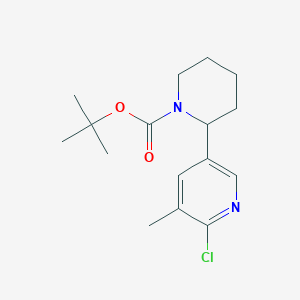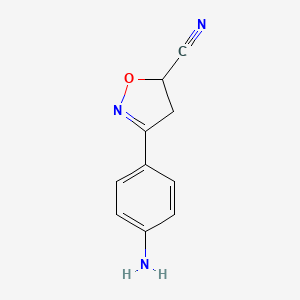
3-(4-Aminophenyl)-4,5-dihydroisoxazole-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Aminophenyl)-4,5-dihydroisoxazole-5-carbonitrile is an organic compound that features an aminophenyl group attached to a dihydroisoxazole ring with a carbonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminophenyl)-4,5-dihydroisoxazole-5-carbonitrile typically involves the reaction of 4-aminobenzonitrile with suitable reagents to form the dihydroisoxazole ring. One common method involves the cyclization of 4-aminobenzonitrile with hydroxylamine-O-sulfonic acid under basic conditions to form the desired dihydroisoxazole ring . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Aminophenyl)-4,5-dihydroisoxazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aminophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Oxidized derivatives of the dihydroisoxazole ring.
Reduction: Amino derivatives with reduced nitrile groups.
Substitution: Substituted aminophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-Aminophenyl)-4,5-dihydroisoxazole-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(4-Aminophenyl)-4,5-dihydroisoxazole-5-carbonitrile involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The dihydroisoxazole ring may also contribute to the compound’s binding affinity and specificity towards its targets. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Aminophenyl)coumarin: Known for its anti-inflammatory properties.
2-(4-Aminophenyl)benzothiazole: Exhibits potent antimicrobial activity.
Uniqueness
3-(4-Aminophenyl)-4,5-dihydroisoxazole-5-carbonitrile is unique due to its dihydroisoxazole ring, which imparts distinct chemical and biological properties compared to other aminophenyl derivatives
Eigenschaften
Molekularformel |
C10H9N3O |
|---|---|
Molekulargewicht |
187.20 g/mol |
IUPAC-Name |
3-(4-aminophenyl)-4,5-dihydro-1,2-oxazole-5-carbonitrile |
InChI |
InChI=1S/C10H9N3O/c11-6-9-5-10(13-14-9)7-1-3-8(12)4-2-7/h1-4,9H,5,12H2 |
InChI-Schlüssel |
VPJALPTVDNEVAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(ON=C1C2=CC=C(C=C2)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-ethoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B15058340.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethanamine](/img/structure/B15058359.png)

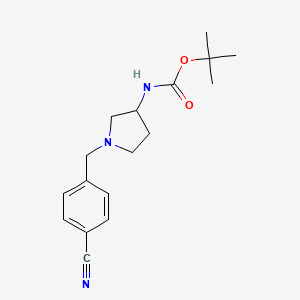


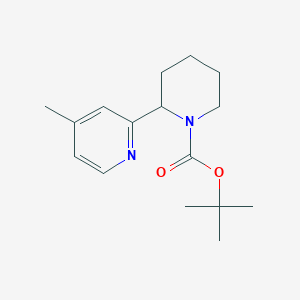
![6-Chloro-2-(4-chlorophenyl)oxazolo[5,4-b]pyridine](/img/structure/B15058406.png)
